1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of benzofuran, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies investigating the biological activity of benzofuran derivatives.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol: This compound has a hydroxyl group instead of an amine group.
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the benzofuran ring.
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride: Contains a chlorine atom on the benzofuran ring.
Uniqueness: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2704501-05-1 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H |
InChI Key |
BHMMVEYJSQNKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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